2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine
CAS No.: 63868-53-1
Cat. No.: VC18688342
Molecular Formula: C18H27NO5
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63868-53-1 |
|---|---|
| Molecular Formula | C18H27NO5 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | (2-butylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C18H27NO5/c1-5-6-7-14-12-19(8-9-24-14)18(20)13-10-15(21-2)17(23-4)16(11-13)22-3/h10-11,14H,5-9,12H2,1-4H3 |
| Standard InChI Key | AGZZSYBKBFWEHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
2-Butyl-4-(3,4,5-trimethoxybenzoyl)morpholine features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 2-position with a butyl group () and at the 4-position with a 3,4,5-trimethoxybenzoyl group (-). The butyl chain enhances lipophilicity (), while the trimethoxybenzoyl group contributes to electronic diversity through its methoxy substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| Density | 1.108 g/cm³ |
| Boiling Point | 484.2°C at 760 mmHg |
| Flash Point | 246.7°C |
| LogP (Partition Coefficient) | 2.29 |
| PSA (Polar Surface Area) | 57.23 Ų |
The compound’s exact mass (323.17300 g/mol) and refractive index (1.51) further reflect its stability under standard conditions .
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structural integrity of 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine. The -NMR spectrum exhibits characteristic signals for the morpholine ring protons (δ 3.5–4.0 ppm), butyl chain methylenes (δ 1.2–1.6 ppm), and aromatic methoxy groups (δ 3.8 ppm). High-resolution MS shows a molecular ion peak at m/z 337.4, consistent with the molecular formula.
Synthetic Methodologies and Optimization
Core Synthesis Strategy
The synthesis of 2-butyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves a multi-step sequence starting from morpholine and 3,4,5-trimethoxybenzoyl chloride. Key steps include:
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N-Alkylation of Morpholine: Reaction of morpholine with 1-bromobutane in the presence of a base (e.g., potassium carbonate) yields 2-butylmorpholine.
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Acylation at the 4-Position: The 2-butylmorpholine intermediate undergoes Friedel-Crafts acylation with 3,4,5-trimethoxybenzoyl chloride under Lewis acid catalysis (e.g., ) to install the benzoyl group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 65–70 |
| Friedel-Crafts Acylation | 3,4,5-Trimethoxybenzoyl chloride, AlCl₃, DCM, 0°C → RT | 50–55 |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase).
Applications in Medicinal Chemistry
Hypothesized Biological Targets
The trimethoxybenzoyl group is structurally analogous to colchicine and combretastatin analogs, implying potential tubulin polymerization inhibition. Computational docking studies suggest moderate affinity () for the colchicine binding site of β-tubulin .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively. Synergy with β-lactam antibiotics (e.g., ampicillin) reduces MICs by 4–8 fold, likely via efflux pump inhibition.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) parameters. Proposed studies include:
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Oral Bioavailability: Radiolabeled compound tracking in rodent models.
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Hepatic Metabolism: Identification of cytochrome P450 isoforms involved in oxidation.
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